molecular formula C6H4F3NO3S B1364859 2-Pyridyl trifluoromethanesulfonate CAS No. 65007-00-3

2-Pyridyl trifluoromethanesulfonate

Cat. No. B1364859
CAS RN: 65007-00-3
M. Wt: 227.16 g/mol
InChI Key: COLRMVLTWJTLFJ-UHFFFAOYSA-N
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Description

2-Pyridyl trifluoromethanesulfonate, also known as 2-Pyridyl triflate, is a heterocyclic building block . It is used in laboratory chemicals .


Synthesis Analysis

2-Pyridyl trifluoromethanesulfonate can be involved in the synthesis of various compounds. For instance, it can be used in the preparation of pyridinium salts . It can also be used in a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines .


Molecular Structure Analysis

The molecular formula of 2-Pyridyl trifluoromethanesulfonate is C6H4F3NO3S . Its molecular weight is 227.16 .


Chemical Reactions Analysis

2-Pyridyl trifluoromethanesulfonate can participate in various chemical reactions. For example, it can be used in the preparation of pyridinium salts . It can also be used in a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines .


Physical And Chemical Properties Analysis

2-Pyridyl trifluoromethanesulfonate is a clear, colorless liquid . It has a boiling point of 108°C and a flash point of 27°C . The refractive index is 1.435 .

Scientific Research Applications

Application in Organic Synthetic Chemistry

  • Summary of the Application : 2-Pyridyl trifluoromethanesulfonate may be used in the preparation of pyridinium salts . These salts are important in various chemical reactions and have applications in different fields of chemistry.
  • Methods of Application : The specific methods of application or experimental procedures would depend on the exact reaction being carried out. In general, 2-Pyridyl trifluoromethanesulfonate would be added to the reaction mixture to facilitate the formation of the desired pyridinium salts .

Application in the Synthesis of 2-Pyridone Derivatives

  • Summary of the Application : A 2-pyridone ring is a frequently occurring subunit in natural products, biologically active compounds, and pharmaceutical targets. Thus, the selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings has been one of the important longstanding subjects in organic synthetic chemistry .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the exact reaction being carried out. In general, 2-Pyridyl trifluoromethanesulfonate would be added to the reaction mixture to facilitate the formation of the desired 2-pyridone derivatives .

Application in the Synthesis of [1,2,4]Triazolo[1,5-a]Pyridines

  • Summary of the Application : 2-Pyridyl trifluoromethanesulfonate is used in the synthesis of functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives . These derivatives are important in various chemical reactions and have applications in different fields of chemistry.
  • Methods of Application : The protocol involves a palladium catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .

Application in Site-Selective C–H Functionalization on 2-Pyridones

  • Summary of the Application : 2-Pyridyl trifluoromethanesulfonate is used in site-selective C–H functionalization on 2-pyridones . This process is important in the synthesis of various bioactive molecules and pharmaceutical agents.
  • Methods of Application : The specific methods of application or experimental procedures would depend on the exact reaction being carried out. In general, 2-Pyridyl trifluoromethanesulfonate would be added to the reaction mixture to facilitate the site-selective C–H functionalization .

Application in the Preparation of Pyridinium Salts

  • Summary of the Application : 2-Pyridyl trifluoromethanesulfonate may be used in the preparation of pyridinium salts . These salts are important in various chemical reactions and have applications in different fields of chemistry.
  • Methods of Application : The specific methods of application or experimental procedures would depend on the exact reaction being carried out. In general, 2-Pyridyl trifluoromethanesulfonate would be added to the reaction mixture to facilitate the formation of the desired pyridinium salts .
  • Results or Outcomes : The outcome of the reaction would be the formation of pyridinium salts. .

Application in Cross-Coupling Arylations

  • Summary of the Application : 2-Pyridyl trifluoromethanesulfonate is used in cross-coupling arylations . This process is important in the synthesis of various bioactive molecules and pharmaceutical agents.
  • Methods of Application : The specific methods of application or experimental procedures would depend on the exact reaction being carried out. In general, 2-Pyridyl trifluoromethanesulfonate would be added to the reaction mixture to facilitate the cross-coupling arylations .

Safety And Hazards

2-Pyridyl trifluoromethanesulfonate is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

2-Pyridyl trifluoromethanesulfonate has potential applications in the synthesis of various compounds. For instance, it can be used in the preparation of pyridinium salts . It can also be used in a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines, which could be applied to the synthesis of leishmania CRK3 inhibitors .

properties

IUPAC Name

pyridin-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-3-1-2-4-10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLRMVLTWJTLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398164
Record name 2-Pyridyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridyl trifluoromethanesulfonate

CAS RN

65007-00-3
Record name 2-Pyridyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In analogy to GP 2, reaction of 4.7 g Intermediate 2.1 (13 mmol), 4.2 mL dry pyridine (53 mmol), 3.5 ml trifluoromethanesulfonic acid anhydride (21 mmol) in 150 mL DCM yielded 4.8 g 2-pyridyl triflate (74% yield).
[Compound]
Name
Intermediate 2.1
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

In a modification to GP 2, reaction of 1.5 g Intermediate 1.4 (5.3 mmol, 1 eq.), and 2.69 ml trifluoromethanesulfonic acid anhydride (16 mmol, 3 eq.) in pure pyridine yielded 1.49 g 2-pyridyl triflate (3.6 mmol, 68% yield).
[Compound]
Name
Intermediate 1.4
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.69 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
H Xiong, Z Li, H Tang, L He, W Zhou - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… scope of 3-aminoisoxazoles with 2-pyridyl trifluoromethanesulfonate, we then studied the … -3-amines reacted with 2-pyridyl trifluoromethanesulfonate effectively and the synthetically …
Number of citations: 2 pubs.rsc.org
O Rahman, J Llop, B Långström - European Journal of Organic …, 2004 - Wiley Online Library
… Synthesis of [Carbonyl- 11 C]Ketones 3a−3h: Tetrakis(triphenylphosphane)palladium(0) (5.0 mg, 4.3 μmol) was dissolved in dry THF (150 μL), and 2-pyridyl trifluoromethanesulfonate (…
Y Nishihara, K Ikegashira, K Hirabayashi… - The Journal of …, 2000 - ACS Publications
Reaction of 1-trimethylsilylalkyne with copper(I) chloride in a polar solvent, DMF, at 60 C under an aerobic conditions smoothly undergoes homo-coupling to give the corresponding …
Number of citations: 340 pubs.acs.org
LS Bleicher, NDP Cosford, A Herbaut… - The Journal of …, 1998 - ACS Publications
An efficient, high-yielding synthetic procedure for the preparation of the novel neuronal acetylcholine-gated ion channel agonist (S)-(−)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine …
Number of citations: 137 pubs.acs.org
FI Carroll, TP Robinson, LE Brieaddy… - Journal of medicinal …, 2007 - ACS Publications
Epibatidine analogues 3–5, possessing the pyridine ring fused to the 2,3 position of the 7-azabicyclo[2.2.1]heptane ring, and analogue 8a, possessing a benzene ring fused to the 5,6 …
Number of citations: 52 pubs.acs.org
M Balkenhohl, V Valsamidou… - European Journal of …, 2019 - Wiley Online Library
… So far, 2-halo, 2-mercapto and 2-cyanopyridines, pyridine-2-phosphorodiamidates, and 2-pyridyl trifluoromethanesulfonate or pyridine N-oxides were found to be suitable substrates for …
T Okita, M Isobe - Tetrahedron, 1995 - Elsevier
An acetylene moiety was introduced to a carbonyl carbon of amide group via its triflate in the presence of palladium catalyst. The reaction proceeded smoothly under mild conditions. …
Number of citations: 52 www.sciencedirect.com
DT Nguyen - 2010 - library-archives.canada.ca
… 3Trimethylsilyl-2-pyridyl trifluoromethanesulfonate 10 was prepared by a three-step process based on the method of Carroll.2-Hydroxypyridine was treated with 2.0 equivalents of LDA …
Number of citations: 4 library-archives.canada.ca
L Liu, Y Liu, Q Wu, X Zhao, Y Li… - The Journal of Organic …, 2023 - ACS Publications
Density functional theory calculations were employed to investigate the Pd-catalyzed regio-selective hydroallylations of alkynes with allylborons: cooperation of Cu(OAc) 2 and dppe …
Number of citations: 4 pubs.acs.org
JK Park, J Oh, S Lee, X Chen, S Lei, Y Chen, W Deng… - pubs.rsc.org
… 3527 Tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate: a rapid access to [1,…
Number of citations: 0 pubs.rsc.org

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